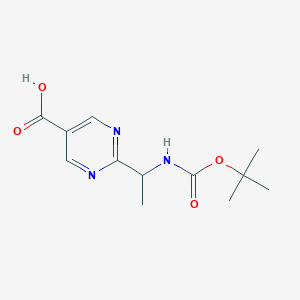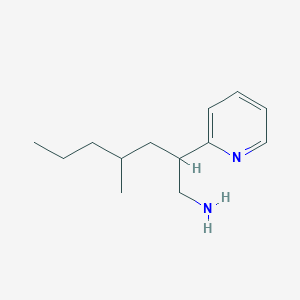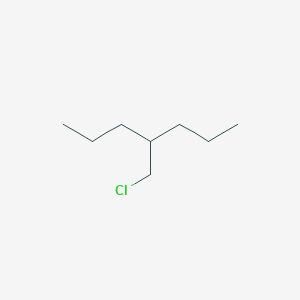
4-(Chloromethyl)-heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-heptane: is an organic compound with the molecular formula C8H17Cl It is a chlorinated derivative of heptane, where a chlorine atom is attached to the fourth carbon of the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(Chloromethyl)-heptane typically involves the chlorination of heptane. One common method is the free radical chlorination, where heptane is treated with chlorine gas under ultraviolet light or heat to initiate the reaction. The reaction can be represented as follows:
C7H16+Cl2→C7H15Cl+HCl
In this reaction, chlorine radicals replace hydrogen atoms in the heptane molecule, resulting in the formation of this compound.
Industrial Production Methods:
Industrial production of this compound may involve continuous flow reactors where heptane and chlorine gas are continuously fed into the reactor under controlled conditions of temperature and pressure. The reaction mixture is then subjected to separation processes to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
4-(Chloromethyl)-heptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. For example, treatment with sodium hydroxide can yield 4-hydroxyheptane.
Reduction Reactions: The compound can be reduced to heptane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: 4-Hydroxyheptane, 4-Aminoheptane.
Reduction: Heptane.
Oxidation: 4-Heptanol, 4-Heptanoic acid.
Applications De Recherche Scientifique
4-(Chloromethyl)-heptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the modification of polymers to introduce chlorine functionalities, enhancing the material properties.
Biological Studies: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems, including their metabolism and toxicity.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-heptane in chemical reactions involves the reactivity of the chloromethyl group. The chlorine atom, being electronegative, makes the carbon atom it is attached to electrophilic, thus susceptible to nucleophilic attack. This property is exploited in various substitution reactions where nucleophiles replace the chlorine atom.
Comparaison Avec Des Composés Similaires
4-Bromomethyl-heptane: Similar in structure but with a bromine atom instead of chlorine.
4-Iodomethyl-heptane: Contains an iodine atom in place of chlorine.
4-Methylheptane: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness:
4-(Chloromethyl)-heptane is unique due to the presence of the chloromethyl group, which imparts specific reactivity patterns not observed in non-halogenated heptanes. The chlorine atom’s presence allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H17Cl |
|---|---|
Poids moléculaire |
148.67 g/mol |
Nom IUPAC |
4-(chloromethyl)heptane |
InChI |
InChI=1S/C8H17Cl/c1-3-5-8(7-9)6-4-2/h8H,3-7H2,1-2H3 |
Clé InChI |
PJFVQKKKKWEEIF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)



![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
![tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
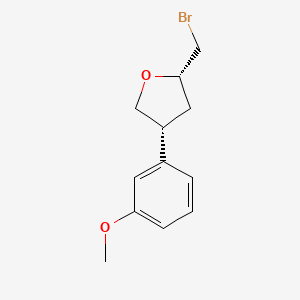

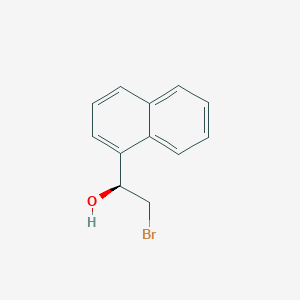
![3-[2-(1H-Imidazol-1-yl)ethoxy]aniline](/img/structure/B13200448.png)
